molecular formula C14H14N2O B2835105 (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide CAS No. 743455-29-0

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide

Cat. No.: B2835105
CAS No.: 743455-29-0
M. Wt: 226.279
InChI Key: MCRWPHDTCCADQN-UHFFFAOYSA-N
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Description

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide is an organic compound with a complex structure that includes a cyano group, a methylphenyl group, and a prop-2-enyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide typically involves multi-step organic reactions. One common method includes the reaction of 3-methylbenzaldehyde with malononitrile in the presence of a base to form (E)-2-cyano-3-(3-methylphenyl)acrylonitrile. This intermediate is then reacted with propargylamine under suitable conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. This interaction can inhibit the activity of certain enzymes or alter receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    (E)-2-cyano-3-(3-methylphenyl)acrylonitrile: Shares a similar structure but lacks the prop-2-enyl group.

    (E)-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide: Similar but without the cyano group.

Uniqueness

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide is unique due to the presence of both the cyano and prop-2-enyl groups, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

(E)-2-cyano-3-(3-methylphenyl)-N-prop-2-enylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O/c1-3-7-16-14(17)13(10-15)9-12-6-4-5-11(2)8-12/h3-6,8-9H,1,7H2,2H3,(H,16,17)/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWPHDTCCADQN-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C(C#N)C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C(\C#N)/C(=O)NCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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